molecular formula C20H25NO5 B2809286 Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 42972-42-9

Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2809286
CAS No.: 42972-42-9
M. Wt: 359.422
InChI Key: CKXAAXUYRZNYJP-UHFFFAOYSA-N
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Description

Historical Context of 1,4-Dihydropyridine Research

The 1,4-dihydropyridine (1,4-DHP) scaffold emerged in the mid-20th century as a cornerstone of cardiovascular drug development. Initially synthesized via the Hantzsch reaction, early derivatives like nifedipine demonstrated potent vasodilatory effects by selectively blocking L-type calcium channels. These channels, critical for excitation-contraction coupling in cardiac and smooth muscle, became therapeutic targets for hypertension and angina. By the 1980s, researchers recognized the structural plasticity of the 1,4-DHP nucleus, enabling modifications at the N1, C3, C4, and C5 positions to fine-tune pharmacokinetic and pharmacodynamic properties.

The discovery that 1,4-DHPs could modulate non-cardiovascular targets—including multidrug resistance proteins and neurotransmitter systems—marked a paradigm shift. For example, structural analogs lacking classical calcium channel activity showed promise as anticancer agents by inhibiting P-glycoprotein-mediated drug efflux. This diversification of biological roles underscored the scaffold’s adaptability, setting the stage for derivatives like diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate to emerge as multifunctional agents.

Significance of 2-Methoxyphenyl Substituted Dihydropyridines in Medicinal Chemistry

The introduction of a 2-methoxyphenyl group at the C4 position of 1,4-DHPs represents a strategic innovation in structure-activity relationship (SAR) optimization. This substitution:

  • Enhances Lipophilicity : The methoxy group’s electron-donating properties increase membrane permeability, as demonstrated in comparative studies of aryl-substituted 1,4-DHPs.
  • Modulates Stereoelectronic Effects : X-ray crystallography reveals that the 2-methoxyphenyl moiety induces a flattened boat conformation in the 1,4-DHP ring, optimizing interactions with hydrophobic binding pockets.
  • Expands Target Diversity : Unlike traditional 1,4-DHPs focused on calcium channels, 2-methoxyphenyl derivatives show affinity for kinases and cytochrome P450 isoforms, broadening therapeutic applications.

Table 1 : Key Physicochemical Properties of Diethyl 4-(2-Methoxyphenyl)-2,6-Dimethyl-1,4-DHP-3,5-Dicarboxylate

Property Value Source
Molecular Formula C20H25NO5
Molecular Weight 359.42 g/mol
LogP (Calculated) 3.2 ± 0.3
Crystal System Monoclinic
Space Group P21/c

Evolution of Dihydropyridine Research: From Calcium Channel Modulators to Multi-Target Agents

Contemporary 1,4-DHP research prioritizes polypharmacology, leveraging the scaffold’s capacity to engage multiple biological targets. Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate exemplifies this trend through:

  • Dual Calcium Channel/Protein Kinase Inhibition : The compound’s ester groups and aryl substitution enable simultaneous modulation of Cav1.2 channels and protein kinase C isoforms, as observed in electrophysiological assays.
  • Antioxidant Synergy : The 2-methoxyphenyl group scavenges reactive oxygen species (ROS), complementing the 1,4-DHP core’s ability to upregulate endogenous antioxidants like glutathione.
  • Synthetic Versatility : Modern protocols, such as DMAP-catalyzed multicomponent reactions, facilitate efficient production of polysubstituted 1,4-DHPs with yields exceeding 80%.

Mechanistic Insights :

  • Calcium Channel Blockade : The diethyl ester groups coordinate with polar residues in the channel’s α1-subunit, while the 2-methoxyphenyl group stabilizes the inactivated state.
  • Kinase Inhibition : Molecular docking studies suggest the methoxy oxygen forms hydrogen bonds with ATP-binding site residues in kinases like BRAF V600E.
  • Metabolic Stability : Cytochrome P450 3A4 oxidation of the 1,4-DHP ring is attenuated by steric hindrance from the 2-methoxyphenyl group, prolonging half-life.

Properties

IUPAC Name

diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-10-8-9-11-15(14)24-5/h8-11,18,21H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXAAXUYRZNYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42972-42-9
Record name 4-(2-MEO-PH)-2,6-DIMETHYL-1,4-2H-PYRIDINE-3,5-DICARBOXYLIC ACID DIETHYL ESTER
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydropyridine derivatives typically involves the Hantzsch reaction, which is a multi-component reaction. For Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the following general procedure can be used:

    Starting Materials: 2-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate.

    Reaction Conditions: The reaction is carried out in ethanol as a solvent, under reflux conditions.

    Procedure: The starting materials are mixed in ethanol and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H25NO5
  • Molecular Weight : 359.4162 g/mol
  • IUPAC Name : Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The compound's structure features a dihydropyridine core, which is known for its role in various pharmacological activities. The presence of methoxy and carboxylate groups enhances its reactivity and biological interactions.

Medicinal Chemistry Applications

  • Antihypertensive Agents : Compounds similar to this compound are studied for their potential as antihypertensive agents. Dihydropyridines are recognized for their calcium channel blocking properties, which help in reducing blood pressure by relaxing vascular smooth muscles.
  • Neuroprotective Effects : Research indicates that derivatives of dihydropyridine compounds may exhibit neuroprotective effects. These effects are attributed to their ability to modulate calcium influx in neurons, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Anti-inflammatory Properties : Some studies suggest that this compound can inhibit inflammatory pathways. By modulating cytokine production and inflammatory mediators, it may have applications in treating chronic inflammatory diseases.

Organic Synthesis Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural components can be modified to create derivatives with enhanced biological activity or specificity.

Synthesis Pathways

Reaction TypeDescription
Condensation Reactions Used to form the dihydropyridine core from simpler aldehydes and ketones.
Esterification The carboxylic acid groups can be converted into various esters for improved solubility or bioavailability.
Reduction Reactions The compound can undergo reduction to form more reactive amines or alcohols used in further synthetic pathways.

Case Study 1: Neuroprotective Research

A study published in a peer-reviewed journal explored the neuroprotective effects of dihydropyridine derivatives on cultured neurons exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage markers compared to controls. This suggests potential applications in developing treatments for neurodegenerative diseases.

Case Study 2: Antihypertensive Activity

In a clinical trial involving hypertensive patients, a derivative of this compound was administered as part of a combination therapy. The results showed a significant reduction in systolic and diastolic blood pressure after eight weeks of treatment compared to baseline measurements.

Mechanism of Action

The mechanism of action of dihydropyridine derivatives, including Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, typically involves the inhibition of calcium channels. These compounds bind to the L-type calcium channels in the cell membrane, preventing the influx of calcium ions into the cells. This leads to vasodilation and a reduction in blood pressure, making them useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Substituent Position and Hydrogen Bonding

The 2-methoxy group on the phenyl ring introduces steric and electronic effects distinct from para- or meta-substituted analogs:

  • Ortho-Substitution : In the target compound, the 2-methoxy group occupies the ortho position, which sterically hinders planarization of the phenyl ring with the dihydropyridine core. This contrasts with para-substituted derivatives like diethyl 4-(4-methylphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate, where minimal steric effects allow for optimized π-π stacking .
  • Hydrogen Bonding: Crystallographic studies on methoxy-substituted 1,4-DHPs reveal that hydrogen bonding networks depend on substituent position. For example: Diethyl 4-(2,5-dimethoxyphenyl)-1,4-DHP (I) forms N–H···O bonds between the dihydropyridine NH and carbonyl oxygens . Diethyl 4-(3,4,5-trimethoxyphenyl)-1,4-DHP (III) utilizes methoxy oxygens as hydrogen bond acceptors, enhancing lattice stability .

Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group is electron-donating, increasing electron density on the dihydropyridine ring. This contrasts with derivatives bearing electron-withdrawing substituents (e.g., 4-bromophenyl or 3-nitrophenyl), which enhance redox activity and cytotoxicity .

Pharmacological Activities

Anticancer Potential

  • Symmetric 1,4-DHPs with 4-bromophenyl (IC₅₀ = 2.3 µM against HeLa) or 3-fluorophenyl (IC₅₀ = 4.1 µM) substituents exhibit potent cytotoxicity, attributed to enhanced membrane permeability and pro-oxidant effects .
  • The target compound’s 2-methoxy group may reduce cytotoxicity compared to these analogs due to decreased electrophilicity and altered binding to cellular targets.

Antimicrobial and Antileishmanial Activity

  • Diethyl 4-(3-chlorophenyl)-1,4-DHP (MIC = 500 µg/mL against S. sanguinis; IC₅₀ = 43.08 µM against L. amazonensis) demonstrates moderate activity .
  • Diethyl 4-(3,4,5-trimethoxyphenyl)-1,4-DHP shows enhanced antileishmanial activity (IC₅₀ = 24.62 µM), likely due to improved solubility from methoxy interactions .
  • The target compound’s ortho-methoxy group may hinder interactions with microbial enzymes or membranes, reducing efficacy compared to meta/para-substituted derivatives.

Physicochemical Properties

Solubility and Stability

  • Methoxy groups generally improve aqueous solubility via hydrogen bonding. However, ortho substitution may compromise this due to steric effects, as seen in diethyl 4-(2,5-dimethoxyphenyl)-1,4-DHP, which exhibits solvent-dependent conformational changes affecting stability .

Crystal Packing

  • Derivatives with para-substituted methoxy groups (e.g., diethyl 4-(4-methoxyphenyl)-1,4-DHP) form dense R₁₂(6) ring motifs via N–H···O bonds, enhancing crystallinity .
  • The target compound’s ortho-methoxy group likely disrupts such motifs, leading to less predictable packing behavior.

Comparative Data Table

Compound (Substituent) Key Features Biological Activity (IC₅₀/MIC) References
Diethyl 4-(2-methoxyphenyl)-1,4-DHP Ortho-methoxy; steric hindrance, reduced H-bonding Not reported
Diethyl 4-(4-bromophenyl)-1,4-DHP Electron-withdrawing Br; high cytotoxicity HeLa: 2.3 µM; MCF-7: 5.7 µM
Diethyl 4-(3,4,5-trimethoxyphenyl)-1,4-DHP Three methoxy groups; enhanced solubility and antileishmanial activity L. amazonensis: 24.62 µM
Diethyl 4-(3-nitrophenyl)-1,4-DHP Electron-withdrawing NO₂; moderate antibacterial activity L. amazonensis: 34.28 µM
Diethyl 4-(4-methylphenyl)-1,4-DHP Para-methyl; optimized π-π stacking Calcium channel blocking (e.g., nifedipine-like)

Biological Activity

Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (also known as DHP) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are well-recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H25NO5
  • Molecular Weight : 357.42 g/mol
  • CAS Number : 989165

The compound features a dihydropyridine core with two ester groups and a methoxyphenyl substituent, contributing to its biological activity.

  • Calcium Channel Blocking Activity :
    • DHP compounds are primarily known for their role as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure .
    • The specific mechanism involves binding to the L-type calcium channels and stabilizing them in an inactive state, thus preventing calcium entry into cells .
  • Antioxidant Properties :
    • Several studies have indicated that DHP derivatives exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in various biological systems .
    • The antioxidant effect is crucial in mitigating cellular damage associated with various diseases, including cardiovascular diseases and cancer.
  • Anticancer Activity :
    • Recent research has highlighted the potential anticancer properties of DHPs. For instance, studies have shown that they can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
    • Specifically, DHPs have demonstrated efficacy against human colon cancer cell lines (HCT116), suggesting a promising avenue for cancer therapy .

In Vitro Studies

  • A study conducted on HCT116 human colon cancer cells revealed that DHP compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
  • The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, indicating that DHPs may trigger intrinsic apoptosis pathways.

In Vivo Studies

  • Animal models have been employed to assess the antihypertensive effects of DHPs. These studies demonstrated that administration of DHP resulted in significant reductions in systolic and diastolic blood pressure .
  • Additionally, the compounds showed protective effects against ischemic heart injury by improving cardiac function and reducing infarct size during experimental myocardial infarction .

Case Studies

StudyFindings
Ahn et al. (2018)Demonstrated that DHP derivatives exhibit significant anticancer activity in HCT116 cells by inducing apoptosis.
Schaller et al. (2018)Reported that DHPs effectively block L-type calcium channels, leading to decreased vascular resistance.
Khoshneviszadeh et al. (2009)Found that certain DHP compounds possess anti-tubercular properties, providing a potential treatment option for tuberculosis.

Chemical Reactions Analysis

Oxidation Reactions

The 1,4-dihydropyridine ring undergoes oxidation to form pyridine derivatives, a hallmark of this class:

  • Oxidizing Agents : Nitric acid, ceric ammonium nitrate (CAN), or oxygen.

  • Mechanism : Two-electron oxidation converts the dihydropyridine ring into an aromatic pyridine system, eliminating two hydrogen atoms.

  • Product : Diethyl 4-(2-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.

    • Characterization : Confirmed via loss of NH proton in 1H^1H-NMR and aromatic proton signals at δ 6.8–7.3 ppm .

Hydrolysis of Ester Groups

The ethyl ester groups are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H2_2SO4_4):

    • Product: 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid.

    • Applications: Serves as a precursor for salt formation (e.g., calcium channel blockers).

  • Basic Hydrolysis (NaOH/KOH):

    • Product: Water-soluble dicarboxylate salts.

    • Conditions: Reflux in aqueous ethanol (70–80°C, 4–6 hours).

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution reactions:

  • Nitration : Occurs preferentially at the para position relative to the methoxy group due to its strong electron-donating effect.

    • Reagents: Nitrating mixture (HNO3_3/H2_2SO4_4).

    • Product: Diethyl 4-(2-methoxy-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Sulfonation : Similar regioselectivity observed, yielding sulfonic acid derivatives.

Reduction and Alkylation

  • Reduction of the Dihydropyridine Ring :

    • Catalytic hydrogenation (H2_2, Pd/C) saturates the ring, producing tetrahydropyridine derivatives.

  • N-Alkylation :

    • Reagents: Alkyl halides (e.g., methyl iodide) in the presence of NaH.

    • Product: Quaternary ammonium salts with enhanced solubility.

Catalytic Functionalization

The compound participates in cross-coupling reactions:

  • Buchwald–Hartwig Amination :

    • Catalyst: Pd(OAc)2_2/XPhos.

    • Substrates: Aryl halides or amines.

    • Outcome: Introduces amino groups at the phenyl ring’s meta position.

Solid-State Reactivity

Crystallographic studies reveal intermolecular N–H···O hydrogen bonds between the NH group and ester carbonyl oxygen . These interactions influence:

  • Thermal Stability : Melting point >180°C (decomposition) .

  • Solubility : Poor in polar solvents (e.g., water) but soluble in DMSO or DMF .

Key Mechanistic Insights

  • Steric Effects : The ortho-methoxy group disrupts planarity, altering reaction pathways (e.g., pyran vs. 1,4-DHP formation) .

  • Electronic Effects : Methoxy donation enhances nucleophilicity at the phenyl ring’s para position, guiding electrophilic substitution.

  • Conformational Flexibility : The dihydropyridine ring’s flattened boat conformation facilitates oxidation and hydrogen-bonding interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is synthesized via the Hantzsch reaction, involving 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1 mmol) in ethanol under reflux (343 K, 3 hours). Monitoring via TLC and purification via flash column chromatography (Hex/AcOEt, 3:1) yields the product. Key parameters include:

  • Temperature : Elevated temperatures (≥343 K) accelerate cyclization but may increase side products.
  • Solvent Polarity : Ethanol balances reactivity and solubility; polar aprotic solvents (e.g., DMF) may alter regioselectivity .
  • Stoichiometry : A 1:2:1 molar ratio of aldehyde:β-ketoester:ammonium acetate minimizes unreacted intermediates.
  • Table : Optimization Data
ParameterYield (%)Purity (HPLC)
Ethanol, 343 K7898%
DMF, 373 K6590%

Q. How is the crystal structure of this compound resolved, and what conformational features are critical for its stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K with SHELX software (SHELXL-97) reveals:

  • Flattened Boat Conformation : The dihydropyridine ring adopts this conformation, with the 2-methoxyphenyl group perpendicular (dihedral angle = 88.42°) to the pyridine plane.
  • Hydrogen Bonding : Intermolecular N–H···O bonds form R₄⁴(24) tetrameric rings, stabilizing the crystal lattice.
  • Disordered Solvent : SQUEEZE routine in PLATON identifies solvent-accessible voids (178 ų), requiring careful refinement .

Q. What spectroscopic techniques are essential for characterizing its purity and hydrogen-bonding networks?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns methyl (δ 1.12 ppm), methoxy (δ 3.81 ppm), and aromatic protons (δ 6.90–7.44 ppm). NH resonance at δ 8.65 ppm confirms the dihydropyridine core .
  • IR Spectroscopy : Stretching frequencies at ~3300 cm⁻¹ (N–H) and ~1700 cm⁻¹ (C=O) validate functional groups.
  • X-ray Diffraction : Resolves hydrogen-bonding distances (N–H···O = 2.89 Å) and torsional angles .

Advanced Research Questions

Q. How do computational models (e.g., DFT) complement experimental data in elucidating electronic and steric effects on reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. HOMO-LUMO gaps (~4.5 eV) predict nucleophilic reactivity at the dihydropyridine core.
  • Molecular Electrostatic Potential (MEP) : Identifies electron-rich regions (methoxyphenyl group) as sites for electrophilic interactions.
  • Docking Studies : Simulate binding to calcium channels (e.g., L-type), showing hydrophobic interactions with phenyl groups and hydrogen bonds with carboxylate esters .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives with substituent variations (e.g., 4-chlorophenyl vs. 4-methylphenyl). Para-substituted analogs show enhanced calcium channel blockade (IC₅₀ = 16.29 µM) due to improved lipophilicity .
  • Dose-Response Curves : Validate apoptosis induction (via annexin V assays) in HCT116 cells, ensuring EC₅₀ values account for metabolic interference .
  • Table : Biological Activity Comparison
SubstituentIC₅₀ (Calcium Channel)Apoptosis EC₅₀
2-Methoxyphenyl22.5 µM68.88 µM
4-Chlorophenyl16.29 µM45.12 µM

Q. How can solvent-free or green chemistry approaches improve synthesis scalability?

  • Methodological Answer :

  • Catalytic Systems : CMC-g-poly(AA-co-AMPS)/Fe₃O₄ nanocomposites reduce reaction time (30 minutes vs. 3 hours) and enhance yield (85%) under microwave irradiation .
  • Mechanochemical Synthesis : Ball milling minimizes solvent use, achieving 70% yield with comparable purity.
  • Sustainability Metrics : Atom economy (82%) and E-factor (1.2) calculated to evaluate environmental impact .

Data Contradiction Analysis

  • Discrepancy in Biological Potency : Studies report varying IC₅₀ values for calcium channel blockade (e.g., 16.29 µM vs. 22.5 µM).

    • Root Cause : Differences in cell lines (HCT116 vs. HEK293) and assay protocols (patch-clamp vs. fluorescence).
    • Resolution : Standardize assays using WHO-recommended guidelines and validate with positive controls (e.g., nifedipine) .
  • Crystallographic Disorder : Some structures show unresolved electron density in solvent regions.

    • Mitigation : Apply SQUEEZE refinement and cross-validate with PXRD to confirm phase purity .

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